molecular formula C15H11BrCl2N2O3 B2700187 N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide CAS No. 477848-20-7

N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B2700187
CAS No.: 477848-20-7
M. Wt: 418.07
InChI Key: KLADMSLJAVIAOU-FBCYGCLPSA-N
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Description

N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-

Scientific Research Applications

N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.

    Substitution: The bromine and chlorine atoms in the aromatic rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Comparison: N’-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity. The hydroxyl and methoxy groups also contribute to its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other hydrazones that may lack these functional groups.

This compound’s unique combination of functional groups and halogen atoms makes it a versatile molecule for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O3/c1-23-13-5-9(16)4-8(14(13)21)7-19-20-15(22)11-3-2-10(17)6-12(11)18/h2-7,21H,1H3,(H,20,22)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADMSLJAVIAOU-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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